molecular formula C16H15N3O2S B2718778 3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione, 95% CAS No. 1797228-99-9

3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione, 95%

Cat. No. B2718778
CAS RN: 1797228-99-9
M. Wt: 313.38
InChI Key: ZCRGPLMQCHDALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione” is a complex organic molecule. It contains a triazoline ring, which is a five-membered ring with three nitrogen atoms, and a thione group, which is a sulfur analog of a ketone. The presence of a 4-hydroxy-3-methoxyphenyl group suggests that it might have properties similar to those of compounds like ferulic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazoline ring, thione group, and 4-hydroxy-3-methoxyphenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The triazoline ring is known to participate in various reactions, and the thione group might also be reactive. The 4-hydroxy-3-methoxyphenyl group could potentially undergo reactions typical of phenolic compounds .

Scientific Research Applications

These applications highlight the versatility and potential of 3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione in various scientific domains. Further research will undoubtedly uncover additional uses and refine our understanding of this intriguing compound. 🌟

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

4-benzyl-3-(4-hydroxy-3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-21-14-9-12(7-8-13(14)20)15-17-18-16(22)19(15)10-11-5-3-2-4-6-11/h2-9,20H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRGPLMQCHDALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)-4-benzyl-1,2,4-triazoline-5-thione, 95%

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